molecular formula C11H11Br3 B1384650 1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene CAS No. 2227272-84-4

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene

Cat. No.: B1384650
CAS No.: 2227272-84-4
M. Wt: 382.92 g/mol
InChI Key: DTCIVDUCTXKACF-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene is an organic compound with a complex structure It is characterized by the presence of bromine atoms and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene typically involves the bromination of 3-(2,2-dibromovinyl)-5-isopropylbenzene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced monitoring systems can help optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms and the formation of simpler hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different functional groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: Products can include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products may include simpler hydrocarbons or partially dehalogenated compounds.

Scientific Research Applications

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological processes and the development of bioactive molecules. Its brominated structure may interact with biological targets in unique ways.

    Medicine: Research into the potential therapeutic applications of the compound is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene involves its interaction with molecular targets through its bromine atoms and vinyl group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene
  • 1-Bromo-3-(2,2-dibromovinyl)-5-ethylbenzene
  • 1-Bromo-3-(2,2-dibromovinyl)-5-tert-butylbenzene

Uniqueness

1-Bromo-3-(2,2-dibromovinyl)-5-isopropylbenzene is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature may confer specific properties that are not observed in similar compounds with different substituents.

Properties

IUPAC Name

1-bromo-3-(2,2-dibromoethenyl)-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br3/c1-7(2)9-3-8(5-11(13)14)4-10(12)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCIVDUCTXKACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C=C(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191667
Record name Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227272-84-4
Record name Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(2,2-dibromoethenyl)-5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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